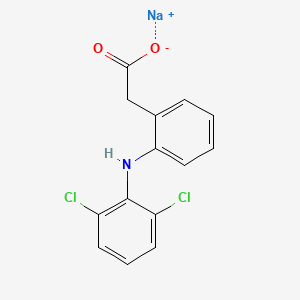

Diclofenac sodium

Übersicht

Beschreibung

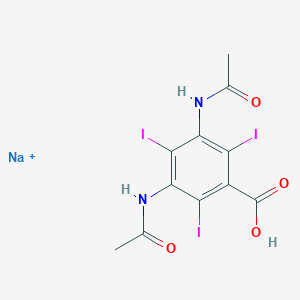

Diclofenac sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild-to-moderate pain and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is available in various forms including oral tablets, topical gels, and injections .

Synthesis Analysis

The current industrial method for the synthesis of diclofenac sodium uses 2,6-dichloro-N-diphenylaniline as a key intermediate, obtained via a Smiles rearrangement followed by an amide hydrolysis . A new integrated six-step continuous flow process for the synthesis of diclofenac sodium has been developed, starting from aniline and chloroacetic acid .

Molecular Structure Analysis

The crystal structure of the anhydrous form of diclofenac sodium (DIC-Na) and the structural relationship among the anhydrate and hydrated forms have been analyzed using single-crystal X-ray diffraction (XRD) . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .

Chemical Reactions Analysis

Diclofenac sodium undergoes photocatalytic oxidation under UV-A light in the presence of TiO2, leading to its degradation . The reaction involves the formation of several intermediate products, which are eventually mineralized to CO2 and water .

Physical And Chemical Properties Analysis

Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . Its molecular formula is C14H10Cl2NNaO2 and the molecular weight is 318.13 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Solubility Enhancement and Topical Formulations

Diclofenac sodium's application in solubility enhancement is notable. A study by Padiyar & Maheshwari (2022) explored the development of an aqueous-based diclofenac sodium lotion using the mixed solvency concept. This approach involved using safe concentrations of solid additives to prepare a topical solution, demonstrating a new method for enhancing the solubility of sparingly water-soluble drugs.

2. Analgesic Investigation in DOMS Model

In the field of exercise physiology and analgesic research, diclofenac sodium has been used in a study related to delayed-onset muscle soreness (DOMS). The research by Singla et al. (2015) employed diclofenac sodium in a randomized, double-blind, placebo-controlled study to assess its efficacy in reducing pain associated with DOMS.

3. Anti-inflammatory Properties in CKD Treatment

A study by Chernykh, Zupanets, & Shebeko (2022) investigated the anti-inflammatory properties of diclofenac sodium in a model of paw inflammation in rats. This research was aimed at justifying the use of diclofenac sodium in the treatment of chronic kidney disease (CKD), highlighting its significant anti-inflammatory effect.

4. Pharmacokinetics with Herbal Drugs

The interaction of diclofenac sodium with herbal drugs, particularly piperine, was studied by Bedada, Boga, & Kotakonda (2017). This research focused on the influence of piperine treatment on the pharmacokinetics of diclofenac in healthy volunteers, providing insights into drug-phytochemical interactions.

5. Antimicrobial Potential

Diclofenac sodium's potential in managing antibiotic-resistant bacterial infections was explored by Dutta et al. (2007). The study demonstrated the inhibitory action of diclofenac sodium against drug-sensitive and drug-resistant bacterial strains, offering a novel approach to address resistant microbial infections.

6. Experimental Design in Drug Release Methods

The application of experimental design methodology in optimizing drug release methods was demonstrated in a study by Kincl, Turk, & Vrečer (2005). This research used diclofenac sodium asa model drug for characterizing and optimizing analytical parameters affecting its release, showcasing innovative approaches in pharmaceutical research.

7. Magnetic Nanomedicine for Arthritis Treatment

Diclofenac sodium's application in magnetic nanomedicine was explored by Arias et al. (2009) for treating arthritis. The study developed diclofenac sodium-loaded magnetic nanoparticles with a magnetic core (iron) and a biocompatible polymeric shell (ethylcellulose), suggesting a novel method for efficient delivery to inflammation sites.

8. Radioprotective Role

The radioprotective efficacy of diclofenac sodium was investigated by Alok, Adhikari, & Chaudhury (2013). Their research highlighted the drug's potential in protecting against radiation-induced damage, opening new possibilities in the development of radioprotectors.

9. Genotoxicity Data Review

A comprehensive review of diclofenac sodium's genotoxicity data was conducted by Hartmann et al. (2021). This study examined the genotoxic potential of diclofenac in various test systems, providing crucial information for understanding its safety profile.

10. Microemulsion-based Gel for Topical Delivery

The development of a microemulsion-based gel for the topical delivery of diclofenac sodium was researched by Hajjar et al. (2018). This study aimed to enhance the release rate and bioavailability of diclofenac sodium for topical applications.

11. Inhibition of Candida albicans Filamentation

Diclofenac sodium's effect on inhibiting filamentation in Candida albicans was examined by Ghalehnoo et al. (2010). The research provided insights into the potential use of diclofenac sodium in managing Candida infections.

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHWPUGNDIVLNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037208 | |

| Record name | Diclofenac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac sodium | |

CAS RN |

15307-79-6 | |

| Record name | Diclofenac sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTG126297Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

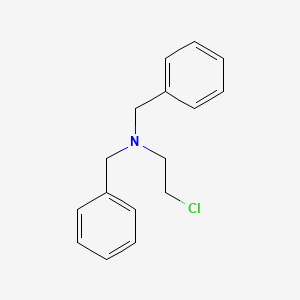

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

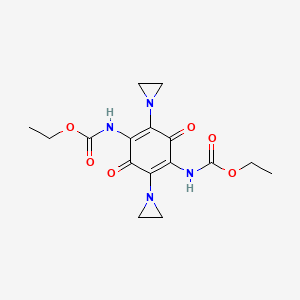

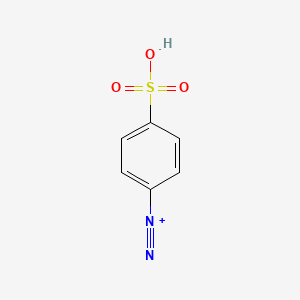

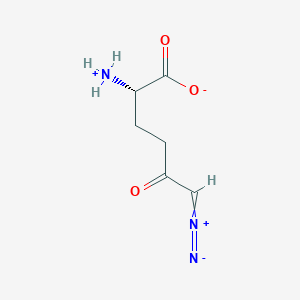

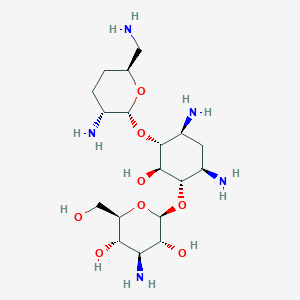

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)